3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one
Description
3-(Quinolin-8-ylthio)dihydrofuran-2(3H)-one is a synthetic lactone derivative featuring a quinoline moiety attached via a thioether linkage to the 3-position of the dihydrofuran-2(3H)-one core. The quinoline group, a bicyclic aromatic system with a nitrogen heteroatom, confers unique electronic and steric properties to the compound.
Properties
IUPAC Name |
3-quinolin-8-ylsulfanyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13-11(6-8-16-13)17-10-5-1-3-9-4-2-7-14-12(9)10/h1-5,7,11H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSIUQSONPUERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one typically involves the reaction of quinoline derivatives with oxolane and sulfanyl groups under specific conditions. One common method involves the use of quinoline-8-thiol as a starting material, which is then reacted with oxirane in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sulfanyl group may also interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
The following analysis compares 3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one with structurally related dihydrofuran-2(3H)-one derivatives, focusing on substituent effects, synthesis, spectral properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Electronic Effects: The quinolin-8-ylthio group introduces significant electron-withdrawing and π-conjugative effects due to the nitrogen atom and aromatic system, which may enhance stability and reactivity compared to alkylaryl or small heterocyclic substituents .
Biological Activity
The compound 3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one is a member of the furan family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the coupling of quinoline derivatives with furan-2(3H)-one moieties. The specific synthesis pathways often involve reactions that enhance the stability and reactivity of the resultant compound, contributing to its biological efficacy.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For instance, studies have shown that derivatives of quinoline compounds exhibit significant growth inhibition in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 25 |
| This compound | PC-3 | 28 |
In these studies, the GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a concentration-dependent decrease in cell viability, with notable effects at concentrations as low as 10 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro evaluations revealed that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be in the range of 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for specific enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Antioxidant Properties : The presence of furan moieties contributes to antioxidant activity, potentially mitigating oxidative stress within cells .
Study on Anticancer Activity
In a recent study focusing on quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells. The study utilized MTS assays to quantify cell viability after treatment with varying concentrations of the compound over a period of 72 hours. Results indicated that at a concentration of 25 µM, cell survival dropped significantly below 30%, highlighting the potential for these compounds in cancer therapy .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of several furan derivatives, including those related to this compound. The study employed standard microbiological techniques to determine MICs against common pathogens. Results showed that these compounds effectively inhibited bacterial growth, with some exhibiting bactericidal properties at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
